molecular formula C20H18N2O4 B5088731 (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5088731
M. Wt: 350.4 g/mol
InChI Key: KCMMNOSFWVFLFC-GZTJUZNOSA-N
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Description

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine trione precursors. The reaction conditions often include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Moderate heating to around 60-80°C.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the benzylidene double bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Investigation into its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

    Dyes and Pigments: Use in the synthesis of dyes or pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(4-methylbenzylidene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of substituents on the aromatic rings and the pyrimidine core may confer distinct chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-5-4-6-15(9-12)22-19(24)17(18(23)21-20(22)25)11-14-7-8-16(26-3)10-13(14)2/h4-11H,1-3H3,(H,21,23,25)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMMNOSFWVFLFC-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)C)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)C)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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